molecular formula C13H11FN2O4S B3122743 3-(4-fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide CAS No. 303152-77-4

3-(4-fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide

Cat. No.: B3122743
CAS No.: 303152-77-4
M. Wt: 310.3 g/mol
InChI Key: SGOVCMQLRQSZCX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 303152-77-4, C₁₃H₁₀FN₂O₄S, MW: 324.29 g/mol) features a thiophene ring substituted at the 3-position with a 4-fluoro-2-nitrophenoxy group and a dimethylamide moiety at the 2-position (Fig. 1) . The nitro group introduces electron-withdrawing effects, while the fluorine atom enhances lipophilicity. The dimethylamide group contributes polarity, balancing solubility and membrane permeability.

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c1-15(2)13(17)12-11(5-6-21-12)20-10-4-3-8(14)7-9(10)16(18)19/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOVCMQLRQSZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174442
Record name 3-(4-Fluoro-2-nitrophenoxy)-N,N-dimethyl-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303152-77-4
Record name 3-(4-Fluoro-2-nitrophenoxy)-N,N-dimethyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluoro-2-nitrophenoxy)-N,N-dimethyl-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-fluorophenol to obtain 4-fluoro-2-nitrophenol. This intermediate is then reacted with 3-bromothiophene-2-carboxylic acid under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(4-fluoro-2-aminophenoxy)-N,N-dimethylthiophene-2-carboxamide.

Scientific Research Applications

3-(4-fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The thiophene ring can interact with biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Key Features :

  • Substituent Effects: The 4-fluoro-2-nitrophenoxy group stabilizes the molecule via resonance and steric effects.
  • Synthetic Route: Likely derived from methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate (CAS: 303152-16-1) via ester hydrolysis and subsequent amidation with dimethylamine .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(4-Fluoro-2-Nitrophenoxy)-N,N-Dimethylthiophene-2-Carboxamide 303152-77-4 C₁₃H₁₀FN₂O₄S 324.29 4-Fluoro-2-nitrophenoxy, N,N-dimethylamide Moderate lipophilicity (due to fluorine), potential for improved solubility vs. phenylamide analogs
N-(2-Nitrophenyl)Thiophene-2-Carboxamide - C₁₁H₈N₂O₃S 248.26 2-Nitroaniline amide Dihedral angles: 13.53° (A), 8.50° (B); weaker lipophilicity due to absence of fluorine
3-[4-Nitro-3-(Trifluoromethyl)Phenoxy]-N-Phenylthiophene-2-Carboxamide 306977-61-7 C₁₈H₁₁F₃N₂O₄S 408.35 4-Nitro-3-CF₃ phenoxy, N-phenylamide High lipophilicity (CF₃ group); increased steric bulk may reduce membrane permeability
N-(2,4-Difluorophenyl)-3-(4-Fluoro-2-Nitrophenoxy)Thiophene-2-Carboxamide 303152-73-0 C₁₇H₉F₃N₂O₄S 394.33 2,4-Difluorophenyl amide Enhanced metabolic stability (additional fluorine); higher molecular weight may affect pharmacokinetics
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide - C₁₆H₁₀F₃N₃O₄S₂ 429.39 Thiazole ring, 3-methoxy-4-CF₃ phenyl Low purity (42%) in synthesis; trifluoromethyl enhances electron-withdrawing effects

Biological Activity

3-(4-Fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Synthesis

The synthesis of this compound involves multiple steps, including the introduction of the nitrophenoxy group and the formation of the thiophene carboxamide structure. The general synthetic pathway includes:

  • Formation of the Thiophene Core : The thiophene ring is synthesized through standard methods involving thiophene derivatives.
  • Introduction of the Nitro Group : The 4-fluoro-2-nitrophenol is synthesized and subsequently reacted with the thiophene derivative to form the nitrophenoxy linkage.
  • Amidation : The final step involves amidation with dimethylamine to yield the target compound.

Biological Evaluation

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antitubercular properties and potential anticancer effects.

Antitubercular Activity

In vitro studies have demonstrated that derivatives of compounds containing a similar nitrophenoxy moiety exhibit significant antitubercular activity against Mycobacterium tuberculosis strains. For example, a related compound showed a minimum inhibitory concentration (MIC) ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv, indicating that modifications in the structure can enhance antibacterial efficacy .

CompoundMIC (µg/mL)Activity
3m4Potent against M. tuberculosis H37Rv
3a16Moderate activity
3b32Moderate activity

Case Studies

  • Case Study on Antitubercular Efficacy : A study investigated a series of phenoxyacetamide derivatives, revealing that structural modifications could lead to compounds with significantly improved activity against resistant strains of M. tuberculosis. The case highlighted the importance of functional group variations in optimizing therapeutic agents .
  • Safety Profile Assessment : In another evaluation, a compound structurally similar to our target was assessed for toxicity using Vero cell lines, demonstrating a favorable safety profile while maintaining efficacy against pathogenic bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiophene Core Formation : Cyclization of dicarbonyl compounds with sulfur or via Suzuki coupling for regioselective substitution .

Functionalization : Nitration (e.g., HNO₃/H₂SO₄) at the 2-position, followed by fluorination (e.g., Balz-Schiemann reaction) and phenoxy group introduction via nucleophilic aromatic substitution .

Amidation : Reaction of the thiophene carbonyl chloride with dimethylamine under anhydrous conditions .

  • Purity Assurance : Use column chromatography (silica gel, gradient elution) followed by HPLC (C18 column, acetonitrile/water mobile phase). Confirm purity via ¹H NMR (absence of extraneous peaks) and HRMS (exact mass matching) .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents (e.g., nitro group deshields adjacent protons; fluorine causes splitting patterns). ¹⁹F NMR confirms fluorophenyl presence .
  • HRMS : Validate molecular formula (e.g., [M+H]+ ion with <2 ppm error).
  • X-ray Crystallography : Resolve stereochemistry and confirm dihedral angles between aromatic rings (e.g., nitro-phenyl vs. thiophene planes) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the Suzuki coupling step in synthesizing the thiophene core?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ with ligands like SPhos or XPhos to enhance coupling efficiency .
  • Solvent/Base Optimization : Compare DMF, THF, or dioxane with K₂CO₃ or Cs₂CO₃. Monitor reaction progress via TLC or GC-MS.
  • DOE Approach : Use a factorial design to evaluate temperature (80–120°C) and molar ratios (1:1 to 1:1.2 boronic acid:halide). Optimize for yield (>85%) and minimal byproducts .

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell line viability assays at 48h vs. 72h).
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding alongside cell-based assays.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against kinase targets) to identify outliers and calculate weighted averages .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • DFT Calculations : Model nitro group reduction pathways (e.g., electron affinity, transition states) using Gaussian09 at the B3LYP/6-31G* level.
  • Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., EGFR) with GROMACS; analyze hydrogen bonding and hydrophobic interactions.
  • Docking Studies : Use AutoDock Vina to screen against PubChem’s BioAssay database, prioritizing targets with docking scores <−8 kcal/mol .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated?

  • Methodological Answer :

  • Stress Testing : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72h.
  • Degradation Analysis : Use LC-MS (Q-TOF) to identify breakdown products (e.g., nitro-to-amine reduction or hydrolysis of the carboxamide).
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics; correlate stability with storage recommendations (e.g., −20°C, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(4-fluoro-2-nitrophenoxy)-N,N-dimethylthiophene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.